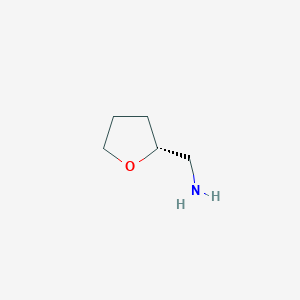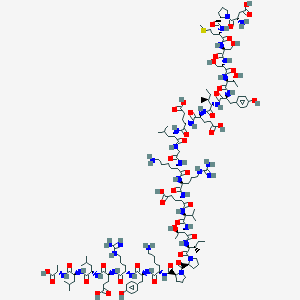
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine, also known as BF-8 or BFBP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and receptor activity. 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has been shown to inhibit the reuptake of dopamine and norepinephrine, which could lead to an increase in their levels in the brain. 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has also been shown to have an effect on the activity of certain receptors, including the dopamine D2 receptor and the α2-adrenergic receptor.
Biochemische Und Physiologische Effekte
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has been shown to have a range of biochemical and physiological effects, including an increase in dopamine and norepinephrine levels in the brain, an increase in heart rate and blood pressure, and an increase in locomotor activity. 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has also been shown to have an effect on the release of other neurotransmitters, including serotonin and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has several advantages for use in lab experiments, including its high potency and selectivity for certain receptors. However, 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine also has some limitations, including its relatively short half-life and potential for toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine, including the development of new compounds based on 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine for use in drug discovery, further investigation of its mechanism of action, and exploration of its potential therapeutic applications in the treatment of neurological disorders and other conditions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine and to determine its safety and toxicity profile.
Synthesemethoden
The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine involves a multi-step process that begins with the reaction of 4-fluorobenzyl bromide with 4-fluorobenzyl magnesium chloride to form 4,4-bis(4-fluorophenyl)butylmagnesium bromide. The resulting compound is then reacted with 2-hydroxy-3-(2-methoxyphenylthio)propyl chloride to form the intermediate product, which is further reacted with piperazine to yield the final product, 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has been found to have potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has been shown to have an effect on the release of dopamine and norepinephrine, which could lead to potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In pharmacology, 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has been shown to have an effect on the activity of certain receptors, which could lead to potential applications in drug discovery. In medicinal chemistry, 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
143759-90-4 |
|---|---|
Produktname |
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine |
Molekularformel |
C30H36F2N2O2S |
Molekulargewicht |
526.7 g/mol |
IUPAC-Name |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(2-methoxyphenyl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C30H36F2N2O2S/c1-36-29-6-2-3-7-30(29)37-22-27(35)21-34-19-17-33(18-20-34)16-4-5-28(23-8-12-25(31)13-9-23)24-10-14-26(32)15-11-24/h2-3,6-15,27-28,35H,4-5,16-22H2,1H3 |
InChI-Schlüssel |
ZRWPBIPRZYXOBN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1SCC(CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O |
Kanonische SMILES |
COC1=CC=CC=C1SCC(CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O |
Synonyme |
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((2-metho xyphenyl)thio)methyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B141036.png)


![4-methyl-6-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]pyran-2-one](/img/structure/B141040.png)









